Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC13712576
Molecular Formula: C9H7Cl2N3O2
Molecular Weight: 260.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7Cl2N3O2 |
|---|---|
| Molecular Weight | 260.07 g/mol |
| IUPAC Name | ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C9H7Cl2N3O2/c1-2-16-8(15)5-3-4-6(12-5)7(10)14-9(11)13-4/h3,12H,2H2,1H3 |
| Standard InChI Key | BTDRJHFFULRMFO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=C(N1)C(=NC(=N2)Cl)Cl |
| Canonical SMILES | CCOC(=O)C1=CC2=C(N1)C(=NC(=N2)Cl)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is systematically named according to IUPAC guidelines, reflecting its fused pyrrolopyrimidine core. The numbering system assigns priority to the pyrimidine ring, with the pyrrole moiety fused at the 3- and 2-positions (Figure 1). Key substituents include:
-
Two chlorine atoms at positions 2 and 4 of the pyrimidine ring.
-
An ethyl ester group (-COOEt) at position 6.
-
A hydrogen atom at position 5, contributing to the 5H tautomeric form .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2090428-33-2 | |
| Molecular Formula | ||
| Molecular Weight | 260.08 g/mol | |
| Purity (Industrial) | ≥97% |
Spectroscopic and Physicochemical Data
The compound exhibits distinct spectral features:
-
NMR: -NMR spectra reveal singlet peaks for the C5-H proton (~5.13 ppm) and aromatic protons in the pyrrole and pyrimidine rings (7.37–7.58 ppm) . The ethyl ester group shows characteristic triplet and quartet signals for the methylene (-CH2-) and methyl (-CH3) groups, respectively.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 260.08, consistent with the molecular formula .
-
Solubility: Limited solubility in aqueous media but soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .
Synthetic Methodologies
Industrial-Scale Synthesis
MolCore BioPharmatech reports a optimized synthetic route for high-purity batches (≥97%) under ISO-certified conditions :
-
Chlorination of Pyrrolopyrimidine Precursors: A 6-substituted pyrrolo[3,2-d]pyrimidin-4-one intermediate undergoes chlorination using phosphorus oxychloride (POCl) at reflux to introduce chlorine atoms at positions 2 and 4.
-
Esterification: The 6-carboxylic acid group is esterified with ethanol in the presence of a catalytic acid (e.g., HSO) to yield the ethyl ester .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chlorination | POCl, reflux, 6–12 h | 55–70 |
| Esterification | EtOH, HSO, 60°C | 80–85 |
Academic Synthesis Routes
Alternative methods from peer-reviewed literature include:
-
Cyclocondensation: Reacting α-chloromethylbenzylketones with 4-amino-5-cyano-6-hydroxypyrimidine in sodium acetate/water under reflux forms the pyrrolopyrimidine core, avoiding side products like furopyrimidines . This method achieves yields of 44–60% but requires rigorous purification .
-
Pivaloylation-Deprotection Strategy: Protecting the 2-amino group with a pivaloyl moiety before chlorination improves reaction efficiency, as demonstrated in analogous pyrrolo[2,3-d]pyrimidine syntheses . Subsequent deprotection with 3-bromoaniline affords the final product .
Applications in Pharmaceutical Research
Kinase Inhibition and Anticancer Activity
Pyrrolopyrimidine derivatives are renowned for their kinase inhibitory properties. Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate serves as a precursor for:
-
VEGFR-2 Inhibitors: Chlorine substituents enhance binding affinity to vascular endothelial growth factor receptor-2 (VEGFR-2), a target in angiogenesis-dependent cancers .
-
EGFR/VEGFR-2 Dual Inhibitors: Structural modifications at the 6-position (e.g., substituting ethyl ester with aryl groups) enable dual targeting of epidermal growth factor receptor (EGFR) and VEGFR-2, mitigating drug resistance .
Table 3: Biological Activity of Analogous Compounds
| Compound | Target IC (nM) | Cell Line Activity |
|---|---|---|
| 6-(2-Methylbenzyl) analog | VEGFR-2: 12 ± 3 | A431 (IC: 1.2 µM) |
| 6-(2,4-Dichlorobenzyl) analog | EGFR: 8 ± 2 | HCT-116 (IC: 0.9 µM) |
Challenges and Future Directions
Synthetic Limitations
Current challenges include:
-
Low Yields in Cyclization Steps: Competing side reactions (e.g., furopyrimidine formation) reduce efficiency .
-
Purification Complexity: Column chromatography remains necessary due to structurally similar byproducts .
Opportunities for Innovation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume